1-Hydroxy-1-cyclopropanecarboxylic acid

pKa Acidity Drug Design

Procuring a cyclopropane building block with geminal hydroxyl-carboxyl substitution is a common bottleneck-most suppliers offer only the unsubstituted acid. 1-Hydroxy-1-cyclopropanecarboxylic acid (CAS 17994-25-1) fills this gap with a strained 1,1-cyclopropane scaffold bearing both a tertiary alcohol and a carboxylic acid, enabling a dual hydrogen-bonding network (carboxylic acid dimer + alcohol chain) not accessible with cyclopropanecarboxylic acid. Its pKa of 3.94 and potent PEP enzyme inhibition (Ki = 28 nM for the phosphate derivative) make it essential for antimicrobial/herbicidal lead optimization and crystal engineering. Available in 97-98% purity from BenchChem with reliable global logistics.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 17994-25-1
Cat. No. B023762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1-cyclopropanecarboxylic acid
CAS17994-25-1
Synonyms1-Hydroxy-1-cyclopropanecarboxylic Acid; 
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)O
InChIInChI=1S/C4H6O3/c5-3(6)4(7)1-2-4/h7H,1-2H2,(H,5,6)
InChIKeyGQXURJDNDYACGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-1-cyclopropanecarboxylic Acid: α-Hydroxy Acid Intermediate


1-Hydroxy-1-cyclopropanecarboxylic acid (also known as 1-hydroxycyclopropane-1-carboxylic acid) is a cyclopropane-containing α-hydroxy acid. It features a strained three-membered cyclopropane ring bearing both a carboxylic acid and a tertiary alcohol functional group on the same carbon atom. This unique geminal substitution pattern confers distinctive physicochemical properties, including a predicted pKa of 3.94±0.20 , and is not commonly found among commercially available cyclopropane carboxylic acid building blocks. It is primarily employed as a pharmaceutical and agrochemical intermediate, as well as a versatile synthon in organic synthesis for the introduction of conformationally constrained cyclopropane motifs [1].

1-Hydroxy-1-cyclopropanecarboxylic Acid Substitution Limitations


Substituting 1-hydroxy-1-cyclopropanecarboxylic acid with a structurally similar cyclopropane carboxylic acid derivative, such as cyclopropanecarboxylic acid (CAS 1759-53-1) or 1-aminocyclopropane-1-carboxylic acid (ACC, CAS 22059-21-8), is not a viable procurement strategy. The presence of the tertiary alcohol directly attached to the cyclopropane ring introduces a significantly different hydrogen bonding network [1] and alters the compound's acidity by over an order of magnitude compared to unsubstituted cyclopropanecarboxylic acid [2]. Furthermore, the biological activity profile of 1-hydroxycyclopropane-1-carboxylic acid and its derivatives, including potent enzyme inhibition not observed in its simpler analogs, is intrinsically linked to this geminal hydroxyl-carboxyl substitution [3]. These quantifiable differences in physicochemical and biological properties underscore the necessity of procuring this specific compound for applications where its unique profile is required.

1-Hydroxy-1-cyclopropanecarboxylic Acid: Key Differentiators


Acidity Profile vs. Cyclopropanecarboxylic Acids

The predicted pKa of 1-hydroxy-1-cyclopropanecarboxylic acid is 3.94±0.20 . This value places its acidity intermediate between the more acidic 1-aminocyclopropane-1-carboxylic acid (pKa ~2.29) and the less acidic cyclopropanecarboxylic acid (pKa 4.65-4.83) [1]. The presence of the electron-withdrawing hydroxyl group on the same carbon as the carboxyl group increases the acidity relative to cyclopropanecarboxylic acid by approximately 0.7 to 0.9 pKa units, a difference that significantly impacts its ionization state and solubility at physiological pH.

pKa Acidity Drug Design

Crystal Structure and Hydrogen Bonding

Single-crystal X-ray diffraction analysis reveals that 1-hydroxy-1-cyclopropanecarboxylic acid forms a unique intermolecular hydrogen bonding network in the solid state [1]. The structure is characterized by centrosymmetric dimers formed via classical carboxylic acid R₂²(8) hydrogen bonds, which are further interconnected by O-H···O hydrogen bonds involving the tertiary alcohol group [1][2]. This dual hydrogen bonding motif, combining carboxylic acid dimer formation with alcohol chain motifs, is a distinctive feature not observed in the crystal structures of simpler cyclopropane carboxylic acids lacking the geminal hydroxyl group [2].

Crystal Engineering Hydrogen Bonding Supramolecular Chemistry

Enzyme Inhibition by Phosphate Derivative

While the free acid is a building block, its phosphate derivative, 1-hydroxycyclopropanecarboxylic acid phosphate, demonstrates potent competitive inhibition of phosphoenolpyruvate (PEP)-utilizing enzymes with a reported Ki of 28 nM [1][2]. This inhibitory potency is superior to that of commonly used analogs and is attributed to the compound's geometric and electronic mimicry of the natural substrate PEP [3]. In comparison, the parent cyclopropanecarboxylic acid lacks this phosphate moiety and does not exhibit this specific inhibitory activity.

Enzyme Inhibition Phosphoenolpyruvate (PEP) Drug Discovery

Solubility vs. Cyclopropanecarboxylic Acid

1-Hydroxy-1-cyclopropanecarboxylic acid exhibits slight solubility in chloroform, DMSO, ethyl acetate, and methanol . This solubility profile differs markedly from cyclopropanecarboxylic acid, which is reported to be soluble in water and ethanol, and generally more soluble in polar organic solvents . The introduction of the tertiary alcohol group and the altered hydrogen bonding network reduces the compound's overall solubility compared to its simpler analog, a factor that must be considered during reaction design and purification steps.

Solubility Formulation Process Chemistry

1-Hydroxy-1-cyclopropanecarboxylic Acid Applications


PEP Enzyme Inhibitor Precursor

Procure 1-hydroxy-1-cyclopropanecarboxylic acid as a key starting material for the synthesis of 1-hydroxycyclopropanecarboxylic acid phosphate, a highly potent competitive inhibitor (Ki = 28 nM) of PEP-utilizing enzymes [1][2]. This inhibitory activity is not achievable with cyclopropanecarboxylic acid or other simpler analogs, making the target compound essential for programs targeting PEP carboxylase, pyruvate kinase, or enolase in antimicrobial or herbicidal research [3].

Topical Transdermal Delivery Enhancement

Utilize 1-hydroxy-1-cyclopropanecarboxylic acid as an additive to enhance the topical action of therapeutic agents . Its distinct pKa of 3.94 positions it in a favorable range for controlled ionization, and its unique ability to form both carboxylic acid dimers and alcohol-chain hydrogen bonds [4] can modulate interactions with skin lipids and the active pharmaceutical ingredient, a property not shared by common cyclopropane carboxylic acids [5].

Crystal Engineering with Dual Hydrogen Bond Synthons

Select 1-hydroxy-1-cyclopropanecarboxylic acid for crystal engineering studies or solid-form screening where a predictable dual hydrogen bonding motif is required. The compound reliably forms both the robust R₂²(8) carboxylic acid dimer and a secondary O-H···O alcohol chain in the solid state [4]. This behavior is distinct from analogs like cyclopropanecarboxylic acid, which only offer the single carboxylic acid dimer interaction [5]. This dual synthon provides an additional degree of freedom for designing co-crystals or salts with tailored physical properties.

Conformationally Constrained Cyclopropane Building Block

Employ 1-hydroxy-1-cyclopropanecarboxylic acid as a versatile building block for introducing a conformationally rigid 1,1-cyclopropane scaffold into target molecules . The geminal substitution pattern provides a fixed geometry that is valuable in medicinal chemistry for locking bioactive conformations. Its differentiated solubility profile informs solvent selection for subsequent synthetic transformations, distinguishing it from more soluble cyclopropanecarboxylic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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